![molecular formula C18H14F2N2O2S B6562432 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamide CAS No. 1021217-14-0](/img/structure/B6562432.png)
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamide is a useful research compound. Its molecular formula is C18H14F2N2O2S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.07440519 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F2493-1401 is the neonatal Fc receptor (FcRn) . FcRn plays a crucial role in preventing the degradation of antibodies, specifically IgG antibodies .
Mode of Action
F2493-1401 is designed to block the activity of FcRn . By blocking FcRn, F2493-1401 promotes the destruction of antibodies, including those that cause diseases .
Biochemical Pathways
It is known that the compound’s action on fcrn leads to a decrease in the levels of certain antibodies . This can have downstream effects on various immune responses and inflammatory processes.
Pharmacokinetics
It is known that the compound is administered via subcutaneous injection . This route of administration allows for the potential of at-home, self-administered treatment .
Result of Action
The action of F2493-1401 results in a significant reduction in the levels of certain antibodies . This leads to an easing of symptoms in diseases caused by these antibodies . For example, in a Phase 2a trial, treatment with F2493-1401 significantly eased symptoms and lowered antibody levels in adults with moderate-to-severe generalized myasthenia gravis .
Biological Activity
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities, especially in the context of antitumor effects. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula: C20H18F2N2O5
- Molecular Weight: 404.4 g/mol
- CAS Number: 1021216-61-4
- Purity: Typically 95%
The biological activity of this compound is attributed to its structural components, which facilitate interactions with various cellular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction: It can bind to cellular receptors, potentially altering signal transduction pathways that regulate cell growth and apoptosis.
- Gene Expression Modulation: The compound may influence the expression of genes associated with inflammation and tumor progression.
Antitumor Activity
Recent studies have demonstrated significant antitumor activity against various cancer cell lines. The following table summarizes the in vitro activity of the compound compared to standard chemotherapy agents.
Compound | Cell Line | IC50 (μM) | Remarks |
---|---|---|---|
This compound | A549 | 6.75 ± 0.19 | High activity |
This compound | HCC827 | 6.26 ± 0.33 | Moderate activity |
Doxorubicin | A549 | 0.85 ± 0.05 | Standard comparator |
Vandetanib | HCC827 | 5.13 ± 0.97 | Standard comparator |
Case Study: In Vitro Assays
In a comparative study involving several lung cancer cell lines (A549, HCC827, and NCI-H358), the compound exhibited notable cytotoxicity:
- A549 Cell Line: The IC50 value was approximately 6.75±0.19muM, indicating high activity against this lung cancer model.
- HCC827 Cell Line: The IC50 value was 6.26±0.33muM, demonstrating moderate efficacy.
- Normal Lung Fibroblasts (MRC-5): The compound showed moderate cytotoxicity, suggesting a need for further optimization to enhance selectivity towards cancer cells.
Pharmacokinetic Profile
While detailed pharmacokinetic data for this compound is limited, studies on structurally similar compounds indicate that modifications can significantly impact bioavailability and metabolic stability.
Scientific Research Applications
The compound exhibits significant antitumor properties and has been studied for its potential to inhibit specific enzymes and modulate gene expression related to cancer progression. Key areas of investigation include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in tumor cell proliferation.
- Receptor Interaction: It can bind to cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
- Gene Expression Modulation: It may influence the expression of genes associated with inflammation and tumor progression.
Antitumor Activity
Recent studies have demonstrated the compound's antitumor activity against various cancer cell lines. Below is a summary of findings from in vitro assays:
Compound | Cell Line | IC50 (μM) | Remarks |
---|---|---|---|
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamide | A549 (lung cancer) | 6.75 ± 0.19 | High activity |
This compound | HCC827 (lung cancer) | 6.26 ± 0.33 | Moderate activity |
Doxorubicin | A549 | 0.85 ± 0.05 | Standard comparator |
Vandetanib | HCC827 | 5.13 ± 0.97 | Standard comparator |
Case Study 1: In Vitro Assays on Lung Cancer Cell Lines
A comparative study was conducted using several lung cancer cell lines (A549 and HCC827) to evaluate the cytotoxic effects of the compound against standard chemotherapeutic agents like Doxorubicin and Vandetanib.
Findings:
- The compound showed an IC50 value indicating significant cytotoxicity against A549 cells.
- Moderate activity was observed against HCC827 cells, suggesting potential for further development as an anticancer agent.
Case Study 2: Mechanistic Studies
Further investigations into the mechanism of action revealed that the compound could disrupt cellular signaling pathways involved in cancer cell survival and proliferation. This was assessed through:
- Western Blot Analysis: To measure changes in protein expression levels associated with apoptosis.
- Flow Cytometry: To analyze cell cycle distribution and apoptosis rates.
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for development as a therapeutic agent in treating various cancers. Its ability to selectively target cancer cells while minimizing effects on normal cells could lead to more effective treatment regimens with fewer side effects.
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2S/c1-25-17-5-3-2-4-14(17)18(23)21-10-12-9-16(24-22-12)13-7-6-11(19)8-15(13)20/h2-9H,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAFKPGJIDQFCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.